![molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane](/img/structure/B8591546.png)
2-[(4-chloro-2-nitrophenyl)methoxy]oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a chloro group, a nitro group, and a tetrahydro-2H-pyran-2-yloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The process begins with the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the tetrahydropyranyl ether, which can then be further reacted to introduce the chloro and nitro substituents on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.
化学反应分析
Types of Reactions
2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-[(4-chloro-2-nitrophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitro-1-methylbenzene: Lacks the tetrahydropyranyl ether group, making it less reactive in certain types of reactions.
4-Nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene:
2-Chloro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene: Lacks the nitro group, altering its chemical properties and reactivity.
Uniqueness
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is unique due to the presence of both chloro and nitro groups on the benzene ring, along with the tetrahydropyranyl ether. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
2-[(4-chloro-2-nitrophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2 |
InChI 键 |
SYPKYOPDWFCTTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
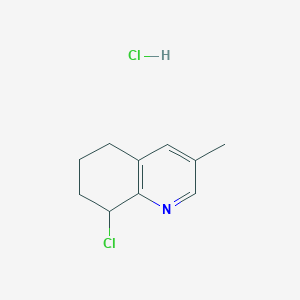
![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)

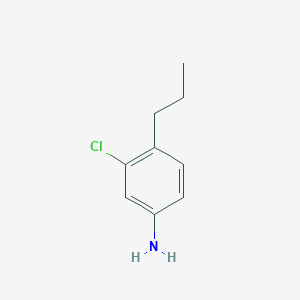
![4-[5-(Undecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8591493.png)


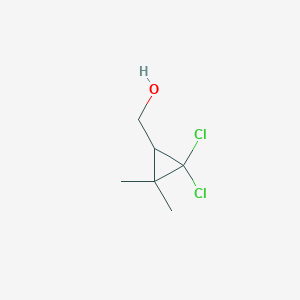
![3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8591516.png)
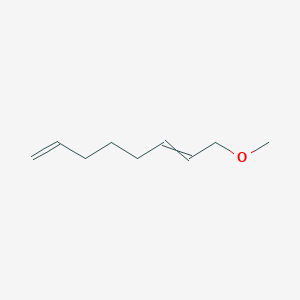
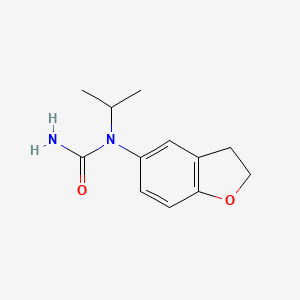
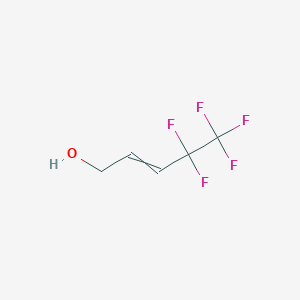
![4-Chloro-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B8591548.png)
![3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8591551.png)
